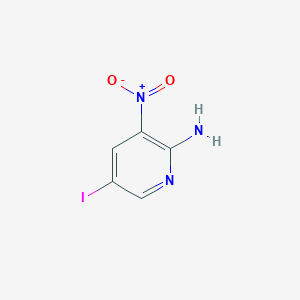

2-Amino-5-iodo-3-nitropyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-iodo-3-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4IN3O2/c6-3-1-4(9(10)11)5(7)8-2-3/h1-2H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDJUWRHSXKZSOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1[N+](=O)[O-])N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4IN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10391991 | |

| Record name | 2-Amino-5-iodo-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25391-57-5 | |

| Record name | 5-Iodo-3-nitro-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25391-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-iodo-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-iodo-3-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Versatile Heterocyclic Building Block

An In-Depth Technical Guide to 2-Amino-5-iodo-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This compound is a highly functionalized pyridine derivative that has garnered significant attention in medicinal and synthetic chemistry. Its unique arrangement of an amino group, a nitro group, and an iodine atom on the pyridine ring makes it an exceptionally valuable intermediate for the synthesis of complex, biologically active molecules.[1][2] The electron-withdrawing nature of the nitro group, combined with the reactivity of the amino and iodo substituents, provides multiple avenues for chemical modification, allowing for the construction of diverse molecular scaffolds. This guide offers a comprehensive overview of its synthesis, properties, applications, and safe handling protocols, tailored for professionals in drug discovery and chemical research.

Core Chemical Identity

A precise understanding of a compound's identifiers is fundamental for reproducible research and regulatory compliance. This compound is cataloged under the CAS number 25391-57-5.[3][4]

| Identifier | Value | Source |

| CAS Number | 25391-57-5 | [3] |

| Molecular Formula | C₅H₄IN₃O₂ | [3] |

| Molecular Weight | 265.01 g/mol | [3] |

| IUPAC Name | 5-iodo-3-nitropyridin-2-amine | [3] |

| SMILES | C1=C(C=NC(=C1[O-])N)I | [3] |

| InChI Key | MDJUWRHSXKZSOJ-UHFFFAOYSA-N | [3] |

Synthesis and Mechanism: A Validated Protocol

The reliable synthesis of this compound is crucial for its application in multi-step synthetic campaigns. A common and efficient method involves the direct iodination of 2-amino-3-nitropyridine. The causality behind this specific experimental choice lies in the directing effects of the substituents on the pyridine ring. The amino group is a strong activating group and, along with the ring nitrogen, directs electrophiles to the 5-position. The reaction proceeds via an electrophilic aromatic substitution mechanism.

Experimental Workflow: Synthesis of this compound

The following diagram illustrates the typical laboratory workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is adapted from a documented laboratory procedure.[4]

-

Reaction Setup : To a 250 mL three-necked flask, add 2-amino-3-nitropyridine (10.0 g, 72.0 mmol), acetic acid (44 mL), and water (10 mL).

-

Heating : Heat the mixture to 90°C with stirring.

-

Reagent Addition : Sequentially add periodic acid (3.28 g, 14.4 mmol) and concentrated sulfuric acid (1.3 mL, 98% mass percent). After stirring for 10 minutes, add iodine (9.1 g, 36.0 mmol).

-

Reaction : Continue stirring the reaction mixture for 60 minutes at 90°C.

-

Quenching and Work-up : After the reaction is complete, cool the solution to room temperature. Pour the reaction mixture into a saturated aqueous sodium thiosulfate solution (100 mL) to quench unreacted iodine.

-

Isolation : Separate the resulting solid product by filtration. Wash the solid sequentially with saturated brine (2 x 50 mL) and petroleum ether (2 x 50 mL).

-

Purification : Recrystallize the crude product using a mixed solvent system of petroleum ether and ethyl acetate (5:1 v/v) to yield high-purity this compound as a yellow solid.[4]

Physicochemical and Spectroscopic Data

The physical and chemical properties of a compound are critical for its application in further synthetic steps and for its characterization.

| Property | Value | Source |

| Appearance | Solid / Pale yellow to light brown colored powder | [1] |

| Melting Point | 215-219 °C | [4] |

| Assay | ≥97% | |

| Storage Temp. | Room temperature, store in a dry, cool place | [4][5] |

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a pivotal intermediate in the synthesis of various pharmaceutical agents.[1] The presence of three distinct functional groups provides a platform for diverse chemical transformations, making it a versatile building block for creating libraries of compounds for high-throughput screening.

-

Nicotinic Acetylcholine Receptor Ligands : The compound is notably used in the synthetic preparation of disubstituted pyridinyl azabicyclo-heptanes, which are analogs of epibatidine.[4] These analogs are evaluated for their affinity for nicotinic acetylcholine receptors, a critical target in the research of neurodegenerative diseases and pain management.[4]

-

Heterocyclic Scaffolds : Nitropyridines, in general, are valuable precursors for a wide range of biologically active heterocyclic systems, including those with antitumor and antiviral properties.[2] The nitro group can be readily reduced to an amino group, which can then be further functionalized, expanding the molecular diversity achievable from this single intermediate.

-

Kinase Inhibitors : The broader class of aminonitropyridines has been used to develop potent inhibitors for targets like Janus kinase 2 (JAK2), highlighting the privileged nature of this scaffold in drug design.[2]

Safety, Handling, and Hazard Management

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound is classified as hazardous, and strict adherence to safety protocols is mandatory.[3]

GHS Hazard Classification

The compound is classified under several hazard categories according to the Globally Harmonized System (GHS).[3]

| Hazard Class | Category |

| Acute Toxicity, Oral | 4 |

| Skin Corrosion/Irritation | 2 |

| Serious Eye Damage/Eye Irritation | 2 |

| Skin Sensitization | 1 |

| Specific target organ toxicity — single exposure | 3 (Respiratory tract irritation) |

Hazard and Precautionary Statements

The following table summarizes the essential H-codes (Hazard) and P-codes (Precautionary) associated with this chemical.

| Code | Statement | Source |

| H302 | Harmful if swallowed | [3] |

| H315 | Causes skin irritation | [3] |

| H317 | May cause an allergic skin reaction | [3] |

| H319 | Causes serious eye irritation | [3] |

| H335 | May cause respiratory irritation | [3] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [6] |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell | [6] |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water | [6] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [6] |

Recommended Personal Protective Equipment (PPE) and Storage

-

Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[6] Ensure eyewash stations and safety showers are readily accessible.[5]

-

Eye/Face Protection : Wear chemical safety goggles and a face shield.

-

Skin Protection : Wear impervious gloves (e.g., nitrile) and protective clothing to prevent skin contact.

-

Respiratory Protection : Use a NIOSH-approved N95 dust mask or higher-level respirator if dust is generated.

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[5][7]

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation in drug discovery and materials science. Its well-defined synthesis, versatile reactivity, and proven utility in constructing complex molecular architectures underscore its importance. By understanding its properties and adhering to rigorous safety protocols, researchers can effectively leverage this compound to advance their scientific objectives, from developing novel therapeutics to creating next-generation materials.

References

-

PubChem. This compound | C5H4IN3O2 | CID 3384468. [Link]

-

MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

-

Autech Industry Co.,Limited. The Role of 2-Amino-5-iodopyridine-3-carboxaldehyde in Drug Discovery. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Nitropyridines in the Synthesis of Bioactive Molecules | MDPI [mdpi.com]

- 3. This compound | C5H4IN3O2 | CID 3384468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 25391-57-5 [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to 2-Amino-5-iodo-3-nitropyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-iodo-3-nitropyridine is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. Its pyridine core is substituted with three key functional groups: an amino group, an iodo group, and a nitro group. This unique arrangement of electron-donating (amino) and electron-withdrawing (nitro, iodo) groups imparts a distinct reactivity profile, making it a valuable intermediate for the synthesis of more complex molecules.[1]

This guide provides a comprehensive overview of the physical and chemical properties of this compound, a detailed, field-proven synthesis protocol, its spectroscopic characteristics, and its applications, particularly in the realm of drug discovery as a precursor to potent therapeutic agents.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₄IN₃O₂ | [2][3] |

| Molecular Weight | 265.01 g/mol | [2][3] |

| CAS Number | 25391-57-5 | [2] |

| Appearance | Pale yellow to light brown or white powder | [4] |

| Melting Point | 215-219 °C | |

| IUPAC Name | 5-iodo-3-nitropyridin-2-amine | [2] |

| Solubility | Insoluble in water. Soluble in acetic acid. Recrystallizable from petroleum ether/ethyl acetate mixtures. | [5] |

| Purity | ≥ 97-99% (Commercially available) | [4] |

Synthesis of this compound

The following is a robust and scalable protocol for the synthesis of this compound, adapted from established methodologies. The rationale behind the choice of reagents and conditions is provided to offer a deeper understanding of the reaction mechanism.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

Materials:

-

2-Amino-3-nitropyridine

-

Acetic acid

-

Water

-

Periodic acid

-

Concentrated sulfuric acid (98%)

-

Iodine

-

Saturated aqueous sodium thiosulfate solution

-

Saturated brine

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

To a 250 mL three-necked flask, add 2-amino-3-nitropyridine (10.0 g, 72.0 mmol), acetic acid (44 mL), and water (10 mL).

-

Heat the mixture to 90°C with stirring.

-

Sequentially add periodic acid (3.28 g, 14.4 mmol) and concentrated sulfuric acid (1.3 mL). The periodic acid serves as a potent oxidizing agent, which, in conjunction with iodine, forms the active iodinating species. Sulfuric acid acts as a catalyst.

-

After stirring for 10 minutes, add iodine (9.1 g, 36.0 mmol) to the reaction mixture. Continue stirring for 60 minutes at 90°C.

-

Upon completion of the reaction (which can be monitored by TLC), cool the reaction mixture to room temperature.

-

Pour the cooled reaction mixture into a saturated aqueous sodium thiosulfate solution (100 mL) to quench any unreacted iodine.

-

Filter the resulting solid product and wash it sequentially with saturated brine (2 x 50 mL) and petroleum ether (2 x 50 mL).

-

Recrystallize the crude product from a mixture of petroleum ether and ethyl acetate (5:1 v/v) to yield high-purity this compound as a yellow solid.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. These would appear as doublets due to coupling with each other. The amino group protons would likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would display five signals for the five carbon atoms in the pyridine ring. The chemical shifts would be influenced by the attached functional groups, with the carbon bearing the iodo group being significantly shifted upfield.

-

FT-IR: The infrared spectrum would be characterized by N-H stretching vibrations from the amino group (around 3300-3500 cm⁻¹), asymmetric and symmetric stretching of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively), and C=C and C=N stretching vibrations of the pyridine ring.

-

Mass Spectrometry: The mass spectrum would show a prominent molecular ion peak (M⁺) at m/z 265, corresponding to the molecular weight of the compound.

Applications in Drug Discovery and Organic Synthesis

This compound is a versatile building block in organic synthesis, primarily due to the differential reactivity of its functional groups.

Synthesis of Nicotinic Acetylcholine Receptor (nAChR) Ligands

A significant application of this compound is in the synthesis of epibatidine analogs.[6] Epibatidine is a potent analgesic that acts as an agonist at nicotinic acetylcholine receptors (nAChRs).[7] Researchers have utilized this compound as a key intermediate in the preparation of novel nAChR ligands to explore their therapeutic potential for a variety of central nervous system disorders.[8][9] The iodo and nitro groups can be readily transformed or used in cross-coupling reactions to introduce further molecular diversity, allowing for the fine-tuning of binding affinity and selectivity for different nAChR subtypes.[6]

Intermediate in Pharmaceutical and Agrochemical Synthesis

The compound also serves as a crucial intermediate in the broader synthesis of pharmaceuticals and agrochemicals.[1][10] The amino group can be acylated or alkylated, the nitro group can be reduced to an amino group, and the iodo group can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki and Buchwald-Hartwig couplings. This versatility makes it a valuable starting material for creating libraries of compounds for high-throughput screening in drug and pesticide discovery programs. There is also growing interest in the use of nitropyridine derivatives in the development of anticancer agents.[5][11]

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[2]

GHS Hazard Statements:

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H317: May cause an allergic skin reaction.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Measures:

-

Wear protective gloves, clothing, and eye/face protection.[12]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[12]

-

Wash hands thoroughly after handling.[12]

-

In case of contact with skin or eyes, rinse immediately with plenty of water.[12]

-

If swallowed or inhaled, seek immediate medical attention.[12]

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

References

-

This compound | C5H4IN3O2 | CID 3384468 - PubChem. Available from: [Link]

-

2-Amino-5-nitropyridine - NIST WebBook. Available from: [Link]

-

Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues - PubMed Central. Available from: [Link]

- CN110590652B - Synthesis method of 2-amino-5-iodopyridine - Google Patents.

-

Synthesis of 2-Amino-5-Bromo-3-Iodopyridine - ijssst.info. Available from: [Link]

-

2-Amino-5-iodopyridine: A Cornerstone in Pharmaceutical Synthesis and Organic Chemistry. Available from: [Link]

-

FT-IR spectrum curves of 2-amino-5-nitropyridine pentaborate (red line)... - ResearchGate. Available from: [Link]

-

Synthesis, nicotinic acetylcholine receptor binding, and antinociceptive properties of 2-exo-2-(2'-substituted-3'-phenyl-5'-pyridinyl)-7-azabicyclo[2.2.1]heptanes. Novel nicotinic antagonist - PubMed. Available from: [Link]

-

A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. Available from: [Link]

-

Synthesis and antitumor activity of novel 2-amino-4-(3,5,5-trimethyl-2-pyrazolino)-1,3,5-triazine derivatives - PubMed. Available from: [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. Available from: [Link]

-

Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity - MDPI. Available from: [Link]

-

Pursuing High-Resolution Structures of Nicotinic Acetylcholine Receptors: Lessons Learned from Five Decades - MDPI. Available from: [Link]

-

Nitropyridines in the Synthesis of Bioactive Molecules - MDPI. Available from: [Link]

-

2-Amino-5-nitropyridine - NIST WebBook. Available from: [Link]

-

Recent Developments in the Synthesis of Nicotinic Acetylcholine Receptor Ligands. Available from: [Link]

-

2-(Benzylamino)-5-nitropyridine - NIST WebBook. Available from: [Link]

-

Synthesis and nicotinic acetylcholine receptor binding properties of exo-2-(2'-fluoro-5'-pyridinyl)-7-azabicyclo- [2.2.1]heptane - RTI International. Available from: [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. Available from: [Link]

Sources

- 1. ijssst.info [ijssst.info]

- 2. This compound | C5H4IN3O2 | CID 3384468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound, CasNo.25391-57-5 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]

- 5. Synthesis and antitumor activity of novel 2-amino-4-(3,5,5-trimethyl-2-pyrazolino)-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, nicotinic acetylcholine receptor binding, and antinociceptive properties of 2-exo-2-(2'-substituted-3'-phenyl-5'-pyridinyl)-7-azabicyclo[2.2.1]heptanes. Novel nicotinic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent developments in the synthesis of nicotinic acetylcholine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

- 12. jubilantingrevia.com [jubilantingrevia.com]

Structure Elucidation of 2-Amino-5-iodo-3-nitropyridine: A Multi-Technique Spectroscopic and Crystallographic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The unequivocal structural confirmation of chemical entities is a cornerstone of modern drug discovery and development. 2-Amino-5-iodo-3-nitropyridine is a key heterocyclic building block, valued for its role as a precursor in the synthesis of a wide range of pharmaceutical and agrochemical agents.[1][2][3][4] Its utility is predicated on its specific isomeric structure, where the precise placement of the amino, iodo, and nitro substituents dictates its reactivity and subsequent application in complex syntheses.[5] This guide provides an in-depth, field-proven framework for the comprehensive structure elucidation of this compound, leveraging a synergistic combination of mass spectrometry, nuclear magnetic resonance, infrared spectroscopy, and single-crystal X-ray crystallography. The narrative emphasizes the causality behind experimental choices, ensuring a self-validating system of analysis from initial confirmation of molecular weight to the definitive determination of three-dimensional atomic arrangement.

Foundational Physicochemical & Molecular Characterization

Before delving into advanced spectroscopic analysis, it is imperative to establish the foundational properties of the synthesized compound. These parameters serve as the initial checkpoint against the expected identity of this compound. The compound typically presents as a yellow solid.[2][6]

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 5-iodo-3-nitropyridin-2-amine | [7] |

| CAS Number | 25391-57-5 | [6][8] |

| Molecular Formula | C₅H₄IN₃O₂ | [7][8] |

| Molecular Weight | 265.01 g/mol | [7][8] |

| Melting Point | 215-219 °C | [6] |

| Appearance | Yellow Solid / Powder | [2][6] |

Mass Spectrometry: The First Line of Molecular Verification

Expertise & Experience: Mass Spectrometry (MS) is the initial and most direct method for confirming the molecular weight of a synthesized compound. For a molecule like this compound, which contains a unique combination of elements including iodine, high-resolution mass spectrometry (HRMS) is particularly powerful. HRMS provides an extremely accurate mass measurement, allowing for the determination of the elemental formula, thereby distinguishing the target compound from potential isomers or impurities with the same nominal mass.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., Methanol or Acetonitrile).

-

Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer. ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺, minimizing fragmentation and preserving the crucial molecular weight information.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire data in positive ion mode over a mass range of m/z 50-500.

-

Calibration: Ensure the instrument is calibrated with a known standard to achieve mass accuracy within 5 ppm.

Data Interpretation & Trustworthiness

The primary objective is to identify the protonated molecular ion [M+H]⁺. The theoretical exact mass of C₅H₄IN₃O₂ is 264.9348 Da.[7] Therefore, the expected m/z for the [M+H]⁺ ion is 265.9421.

A key self-validating feature in the mass spectrum of this compound is the isotopic signature. Iodine is monoisotopic (¹²⁷I), which simplifies the spectrum. The presence of a single, highly accurate mass peak corresponding to the [M+H]⁺ ion provides strong, trustworthy evidence for the elemental composition. Further fragmentation analysis can reveal characteristic losses, such as the nitro group (-46 Da) or the iodine atom (-127 Da), further corroborating the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

Expertise & Experience: NMR spectroscopy is the gold standard for determining the precise atomic connectivity and elucidating the isomeric structure of a molecule. For this compound, ¹H and ¹³C NMR are indispensable for confirming the substitution pattern on the pyridine ring. The chemical shifts and coupling patterns of the protons and carbons provide a unique structural fingerprint.

Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred due to its ability to dissolve a wide range of compounds and to observe exchangeable protons like those on the amino group.

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.

¹H NMR Data Interpretation

The structure of this compound has two protons on the aromatic ring.

-

H4 Proton: This proton is adjacent to the electron-withdrawing nitro group and the iodine atom. It is expected to appear as a doublet at a downfield chemical shift (δ ≈ 8.5-9.0 ppm).

-

H6 Proton: This proton is adjacent to the nitrogen atom of the pyridine ring and ortho to the iodine. It is expected to appear as a doublet at a slightly more upfield position (δ ≈ 8.0-8.5 ppm).

-

J-Coupling: The two protons (H4 and H6) will show a small meta-coupling (⁴JHH) on the order of 2-3 Hz.

-

NH₂ Protons: The amino protons will typically appear as a broad singlet (δ ≈ 6.0-7.0 ppm, solvent dependent), the integral of which will correspond to two protons.

¹³C NMR Data Interpretation

A proton-decoupled ¹³C NMR spectrum will show five distinct signals, one for each unique carbon atom in the aromatic ring. The electron-withdrawing effects of the nitro, iodo, and amino groups, as well as the ring nitrogen, will determine their chemical shifts.

Table 2: Predicted Spectroscopic Data for this compound

| Analysis | Feature | Expected Observation | Rationale |

| HRMS | [M+H]⁺ | m/z ≈ 265.9421 | Confirms elemental formula C₅H₅IN₃O₂. |

| ¹H NMR | Aromatic Protons | Two doublets (δ ≈ 8.0-9.0 ppm) with J ≈ 2-3 Hz. | Confirms the 2,3,5-substitution pattern. |

| Amino Protons | One broad singlet (integral = 2H). | Identifies the primary amine group. | |

| ¹³C NMR | Aromatic Carbons | 5 distinct signals. | Confirms the number of unique carbon environments. |

The specific pattern of signals in both ¹H and ¹³C NMR spectra serves as a robust, self-validating fingerprint, allowing for unambiguous differentiation from other possible isomers, such as 2-Amino-3-iodo-5-nitropyridine.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Identification

Expertise & Experience: FT-IR spectroscopy is a rapid and highly effective technique for confirming the presence of key functional groups. While it doesn't provide detailed connectivity information like NMR, it serves as an excellent complementary method. For this compound, FT-IR can quickly verify the existence of the amino (N-H) and nitro (N-O) groups.

Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal should be acquired and subtracted from the sample spectrum.

Data Interpretation & Trustworthiness

The presence of characteristic absorption bands provides strong, confirmatory evidence for the proposed structure.

Table 3: Characteristic FT-IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Amino (N-H) | Symmetric & Asymmetric Stretch | 3400 - 3200 |

| Amino (N-H) | Scissoring (Bending) | ~1620 |

| Nitro (N-O) | Asymmetric Stretch | 1550 - 1500 |

| Nitro (N-O) | Symmetric Stretch | 1360 - 1320 |

| Aromatic Ring (C=C/C=N) | Stretch | 1600 - 1450 |

The simultaneous observation of bands for N-H and N-O stretches is a critical validation step, confirming that the essential functional groups are intact.[9][10]

Single-Crystal X-ray Crystallography: The Definitive Proof

Expertise & Experience: When absolute, unambiguous structural proof is required, single-crystal X-ray crystallography is the ultimate analytical tool.[11] It provides a precise three-dimensional map of the atoms in the molecule, confirming not only the connectivity but also the bond lengths, bond angles, and intermolecular interactions.[12][13]

Workflow: X-ray Crystallography

Protocol & Data Interpretation

-

Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethyl acetate/petroleum ether).[6]

-

Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then irradiated with monochromatic X-rays. The diffraction data are collected on a detector.

-

Structure Solution and Refinement: The collected diffraction intensities are used to solve the "phase problem" and generate an electron density map. An atomic model is built into this map and refined to best fit the experimental data.

-

Validation: The final refined structure provides precise coordinates for each atom, from which bond lengths, bond angles, and torsional angles are calculated. This provides definitive, irrefutable proof of the this compound structure.

Integrated Analytical Workflow

The power of this multi-technique approach lies in its synergistic and self-validating nature. Each technique provides a unique piece of the structural puzzle, and together they build an unassailable case for the compound's identity.

Conclusion

The structure elucidation of this compound is a systematic process that relies on the convergence of evidence from multiple, independent analytical techniques. The workflow begins with mass spectrometry to confirm the elemental composition, followed by FT-IR to verify the presence of key functional groups. NMR spectroscopy then provides the definitive connectivity map, confirming the specific 2,3,5-substitution pattern. For ultimate confirmation, single-crystal X-ray crystallography yields a precise three-dimensional atomic structure. By following this integrated and self-validating approach, researchers and drug development professionals can proceed with absolute confidence in the identity and purity of this critical chemical intermediate.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

National Center for Biotechnology Information. 2-Iodo-3-nitropyridine. PubMed Central (PMC). [Link]

-

Autecha. The Role of 2-Amino-5-iodopyridine-3-carboxaldehyde in Drug Discovery. [Link]

-

ResearchGate. FT-IR spectrum curves of 2-amino-5-nitropyridine pentaborate. [Link]

-

ResearchGate. 1 H NMR spectrum for compound 3 in pyridine-d 5. [Link]

-

Autecha. The Role of 2-Amino-5-nitropyridine in Advancing Chemical Research and Production. [Link]

-

Semantic Scholar. Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory. [Link]

-

CORE. Experimental (FT-IR and FT-Raman spectra) and Theoretical (Ab initio/HF, DFT/B3LYP) Study of 2-Amino-5-Chloropyridine and 2-Amin. [Link]

-

International Journal of Scientific & Engineering Research. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. [Link]

-

ResearchGate. Spectroscopic, quantum mechanical investigation and molecular docking study of 2-amino-5-chloro-3-nitropyridine. [Link]

-

ResearchGate. 2-Amino-5-nitropyridinium hydrogen oxalate. [Link]

-

NIST WebBook. 2-Amino-5-nitropyridine. [Link]

-

Autecha. The Significance of 2-Amino-3-nitropyridine in Modern Chemical Synthesis. [Link]

-

RSC Publishing. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. [Link]

-

PubMed. FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. [Link]

-

NASA Technical Reports Server. THE MASS SPECTRA OF TWENTY-TWO FREE AMINO ACIDS. [Link]

-

MDPI. Protein X-ray Crystallography and Drug Discovery. [Link]

-

OSTI.GOV. The Mass Spectra of the a-,Amino Acids 1 Gregor Junk and Harry' Svec for Atomic Research and Department of Chemistry I. [Link]

-

CCDC. X-ray Crystallography. [Link]

-

PubChem. 2-Amino-5-iodo-4-methylnicotinonitrile. [Link]

-

NIST WebBook. 2-(Benzylamino)-5-nitropyridine. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound, CasNo.25391-57-5 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]

- 3. This compound CAS#: 25391-57-5 [amp.chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. ijssst.info [ijssst.info]

- 6. This compound | 25391-57-5 [chemicalbook.com]

- 7. This compound | C5H4IN3O2 | CID 3384468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. researchgate.net [researchgate.net]

- 10. FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. 2-Iodo-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

A Comprehensive Technical Guide to 2-Amino-5-iodo-3-nitropyridine

Abstract

2-Amino-5-iodo-3-nitropyridine is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. Its strategic placement of amino, nitro, and iodo groups on the pyridine scaffold makes it a versatile precursor for the synthesis of complex molecular architectures. The electron-withdrawing nature of the nitro group, combined with the reactivity of the amino and iodo functionalities, provides orthogonal handles for a variety of chemical transformations, including nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth overview of its chemical identity, physicochemical properties, synthesis, reactivity, and applications, with a particular focus on its role in drug discovery as a key building block for targeted therapeutics. Safety protocols and detailed experimental procedures are also provided to support researchers in its effective and safe utilization.

Chemical Identity and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for scientific rigor and reproducibility. This compound is systematically named 5-iodo-3-nitropyridin-2-amine according to IUPAC nomenclature.[1] Its key identifiers and physicochemical properties are summarized below.

1.1. Identifiers and Molecular Structure

-

IUPAC Name: 5-iodo-3-nitropyridin-2-amine[1]

-

Common Name: this compound

Figure 1. Chemical structure of this compound.

1.2. Physicochemical Data

The physical and chemical properties of a compound dictate its handling, storage, and application. The data presented in Table 1 have been aggregated from authoritative chemical databases and supplier specifications.

| Property | Value | Source |

| Appearance | White to tan powder or crystalline solid | [2], Chemical Suppliers |

| Melting Point | 215-219 °C (lit.) | [3][5] |

| SMILES | Nc1ncc(I)cc1=O | [3] |

| InChI | 1S/C5H4IN3O2/c6-3-1-4(9(10)11)5(7)8-2-3/h1-2H,(H2,7,8) | [1][3] |

| InChIKey | MDJUWRHSXKZSOJ-UHFFFAOYSA-N | [1][3] |

Synthesis and Mechanistic Insights

The preparation of this compound is typically achieved through the direct iodination of its precursor, 2-amino-3-nitropyridine. The choice of iodinating agent and reaction conditions is critical for achieving high yield and purity.

2.1. Synthetic Pathway: Electrophilic Aromatic Substitution

The most common laboratory-scale synthesis involves the electrophilic iodination of 2-amino-3-nitropyridine.[5] The reaction proceeds via an electrophilic aromatic substitution mechanism. The pyridine ring is activated towards electrophilic attack by the electron-donating amino group (-NH₂) and deactivated by the electron-withdrawing nitro group (-NO₂). The amino group directs the incoming electrophile (I⁺) to the ortho and para positions. In this case, the C5 position (para to the amino group) is sterically accessible and electronically favored for substitution.

A robust method involves using iodine in the presence of an oxidizing agent like periodic acid (H₅IO₆) or hydrogen peroxide, which generates the active iodinating species in situ.[5][6]

Caption: Synthetic route to this compound.

Causality of Experimental Choices:

-

Solvent System (Acetic Acid/Water): Acetic acid provides a polar protic medium that can solubilize the starting material and reagents. Water is also included in the mixture.[5]

-

Iodinating System (Iodine/Periodic Acid): Molecular iodine (I₂) itself is not sufficiently electrophilic to react with the deactivated pyridine ring. Periodic acid acts as an oxidant, converting I₂ to a more potent electrophilic iodine species (e.g., I⁺), which then attacks the electron-rich C5 position.[5]

-

Temperature (90 °C): Heating the reaction mixture increases the reaction rate, ensuring the completion of the iodination within a reasonable timeframe.[5]

Chemical Reactivity and Derivatization

The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its three functional groups. This allows for selective and sequential modifications, making it a valuable scaffold in combinatorial chemistry and targeted synthesis.

-

Iodo Group (C5): The carbon-iodine bond is a key site for transition-metal-catalyzed cross-coupling reactions. It readily participates in Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, enabling the introduction of a wide variety of aryl, alkynyl, alkenyl, and amino substituents.

-

Amino Group (C2): The primary amine can act as a nucleophile. It can be acylated, alkylated, or used as a directing group. It also serves as a ligand for coordination with metal centers.[7]

-

Nitro Group (C3): The nitro group is a strong electron-withdrawing group that influences the reactivity of the entire ring. Critically, it can be reduced to an amino group, providing a route to 2,3-diaminopyridine derivatives, which are important precursors for fused heterocyclic systems.

3.1. Representative Protocol: Suzuki-Miyaura Cross-Coupling

This protocol details a typical procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Objective: To synthesize 2-Amino-5-aryl-3-nitropyridine.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

Triphenylphosphine (PPh₃, 0.04 eq)

-

Potassium carbonate (K₂CO₃, 2.0 eq)

-

1,4-Dioxane and Water (4:1 v/v)

-

Nitrogen or Argon gas supply

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add the palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq) to the flask.

-

Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

-

Add the degassed solvent mixture (1,4-Dioxane/Water, 4:1) via syringe.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 2-Amino-5-aryl-3-nitropyridine.

Self-Validation: The success of the protocol is confirmed by the disappearance of the starting material and the appearance of a new, less polar spot on TLC. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Medicinal Chemistry and Drug Discovery

The substituted nitropyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous bioactive molecules.[7] this compound serves as a key starting material for compounds targeting a range of diseases. Its derivatives have been investigated for their potential as anticancer, antiviral, and antimalarial agents.[7] It is particularly valuable in the synthesis of kinase inhibitors, where the pyridine core can act as a hinge-binding motif.[8]

The compound is used in the preparation of disubstituted pyridinyl azabicyclo-heptanes, which are analogs of epibatidine and have been evaluated for their affinity for nicotinic acetylcholine receptors.[5][9]

Caption: A workflow for developing kinase inhibitors.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

5.1. GHS Hazard Classification

The compound is classified with the following hazards according to the Globally Harmonized System (GHS).[1]

-

Pictogram: GHS07 (Exclamation Mark)

-

Hazard Statements:

5.2. Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[10][11]

-

Personal Protective Equipment:

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[11]

5.3. Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][12]

-

Keep away from strong oxidizing agents.

Conclusion

This compound is a cornerstone intermediate for advanced organic synthesis. Its trifunctional nature provides a robust platform for generating molecular diversity, which is essential for modern drug discovery and materials science. The well-established reactivity of each functional group allows for predictable and strategic synthetic planning. A thorough understanding of its properties, synthesis, and handling protocols, as detailed in this guide, is crucial for leveraging its full potential in research and development.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

- Li, X., et al. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.

-

NINGBO INNO PHARMCHEM CO.,LTD. 2-Amino-5-iodopyridine: Comprehensive Overview and Applications. Available at: [Link]

- Google Patents. CN110590652B - Synthesis method of 2-amino-5-iodopyridine.

-

Angene. The Role of 2-Amino-5-iodopyridine-3-carboxaldehyde in Drug Discovery. Available at: [Link]

-

Shouxin, L., & Junzhang, L. (2005). Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Semantic Scholar. Available at: [Link]

-

Dar'in, D., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Available at: [Link]

Sources

- 1. This compound | C5H4IN3O2 | CID 3384468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, CasNo.25391-57-5 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]

- 3. This compound 97 25391-57-5 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. This compound | 25391-57-5 [chemicalbook.com]

- 6. CN110590652B - Synthesis method of 2-amino-5-iodopyridine - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. ijssst.info [ijssst.info]

- 9. This compound CAS#: 25391-57-5 [amp.chemicalbook.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. jubilantingrevia.com [jubilantingrevia.com]

- 12. fishersci.com [fishersci.com]

Spectroscopic Profile of 2-Amino-5-iodo-3-nitropyridine: A Technical Guide

Molecular Structure and Properties

2-Amino-5-iodo-3-nitropyridine possesses the molecular formula C₅H₄IN₃O₂ and a molecular weight of approximately 265.01 g/mol .[3][4] Its structure is characterized by a pyridine ring substituted with an amino group at the 2-position, a nitro group at the 3-position, and an iodine atom at the 5-position. The interplay of these functional groups dictates the molecule's chemical reactivity and its interaction with electromagnetic radiation, which is the basis for the spectroscopic techniques discussed herein.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are invaluable for confirming its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. Additionally, a broad signal corresponding to the amino protons is anticipated.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-4 | 8.5 - 8.8 | Doublet |

| H-6 | 8.2 - 8.5 | Doublet |

| -NH₂ | 5.0 - 6.0 | Broad Singlet |

The downfield chemical shifts of the aromatic protons are a result of the overall electron-withdrawing nature of the substituted pyridine ring. The nitro group at the 3-position and the iodine at the 5-position will deshield the adjacent protons, shifting their signals to a lower field. The proton at the 4-position is expected to be the most deshielded due to its proximity to the strongly electron-withdrawing nitro group. The proton at the 6-position will also be deshielded, though to a lesser extent. The coupling between these two protons should result in a doublet for each signal. The amino protons will likely appear as a broad singlet that may be exchangeable with D₂O.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Five distinct signals are expected for the five carbon atoms of the pyridine ring.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 155 - 160 |

| C-3 | 145 - 150 |

| C-4 | 130 - 135 |

| C-5 | 90 - 95 |

| C-6 | 140 - 145 |

The chemical shifts are influenced by the substituents on the ring. The carbon bearing the amino group (C-2) is expected to be shielded relative to the other carbons, while the carbon with the nitro group (C-3) will be significantly deshielded. The carbon attached to the iodine atom (C-5) will exhibit a chemical shift influenced by the heavy atom effect. The remaining carbons (C-4 and C-6) will have chemical shifts in the aromatic region, with their exact positions determined by the combined electronic effects of the substituents.

Experimental Protocol for NMR Data Acquisition

A standard protocol for acquiring NMR data for a solid sample like this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to acquire the spectra.

-

¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

-

¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Data:

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H (Amino) | Symmetric & Asymmetric Stretching | 3300 - 3500 |

| N-O (Nitro) | Asymmetric Stretching | 1520 - 1560 |

| N-O (Nitro) | Symmetric Stretching | 1340 - 1380 |

| C=C, C=N (Aromatic Ring) | Stretching | 1400 - 1600 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

The IR spectrum of this compound is expected to be dominated by the strong absorption bands of the amino and nitro groups. The N-H stretching vibrations of the primary amine will appear as two distinct bands in the 3300-3500 cm⁻¹ region. The asymmetric and symmetric stretching vibrations of the nitro group will give rise to two strong bands around 1540 cm⁻¹ and 1360 cm⁻¹, respectively. The characteristic stretching vibrations of the aromatic pyridine ring will be observed in the 1400-1600 cm⁻¹ region.

Experimental Protocol for IR Data Acquisition

A typical procedure for obtaining an FT-IR spectrum of a solid sample is as follows:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing the mixture into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal.

-

Background Spectrum: Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Sample Spectrum: Record the spectrum of the sample.

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrum Data:

| Ion | m/z (amu) |

| [M]⁺ | 265 |

| [M-NO₂]⁺ | 219 |

| [M-I]⁺ | 138 |

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at an m/z of 265, corresponding to the molecular weight of the compound. Due to the presence of iodine, a characteristic isotopic pattern for the molecular ion peak will be observed.

Fragmentation Pathway:

The fragmentation of the molecular ion is likely to proceed through the loss of the nitro group (NO₂) to give a fragment ion at m/z 219. Another plausible fragmentation pathway is the loss of the iodine atom, resulting in a fragment at m/z 138. Further fragmentation of these primary fragments can also occur.

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Experimental Protocol for Mass Spectrometry Data Acquisition

The following is a general procedure for obtaining an EI-MS spectrum:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to generate positively charged ions.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the separated ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Conclusion

This technical guide has provided a comprehensive overview of the predicted spectroscopic data for this compound. The anticipated NMR, IR, and MS spectra are based on the fundamental principles of spectroscopy and the known effects of the constituent functional groups. While experimental verification is always the gold standard, these predictions offer a robust framework for the identification and characterization of this important chemical compound. The detailed experimental protocols also serve as a practical guide for researchers working with this and similar molecules.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

MDPI. ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

CHIMIA. Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. [Link]

-

NIST. 2-Amino-5-nitropyridine. NIST Chemistry WebBook. [Link]

-

MDPI. ¹³C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. [Link]

Sources

Solubility of 2-Amino-5-iodo-3-nitropyridine in organic solvents

An In-Depth Technical Guide to the Solubility of 2-Amino-5-iodo-3-nitropyridine in Organic Solvents

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the solubility of this compound, a key intermediate in pharmaceutical synthesis. Understanding its solubility profile is critical for optimizing reaction conditions, purification processes, and formulation development. This document synthesizes experimental data with theoretical insights to provide a practical resource for researchers, chemists, and professionals in the field of drug development.

Introduction to this compound

This compound is a heterocyclic aromatic compound of significant interest in medicinal chemistry. Its structure, featuring an aminopyridine core substituted with both an electron-withdrawing nitro group and a halogen, makes it a versatile building block for the synthesis of more complex molecules, including kinase inhibitors and other targeted therapeutics. The precise control over its dissolution and concentration in solution is paramount for achieving desired reaction kinetics, yield, and purity in multi-step synthetic pathways.

The solubility of this compound is governed by a complex interplay of its inherent physicochemical properties and the nature of the solvent. Key molecular features influencing its solubility include:

-

Aromaticity and π-π Stacking: The pyridine ring allows for potential π-π stacking interactions.

-

Hydrogen Bonding: The amino (-NH₂) and nitro (-NO₂) groups can act as hydrogen bond donors and acceptors, respectively.

-

Dipole Moment: The electron-withdrawing nitro group and the electron-donating amino group create a significant molecular dipole.

-

Halogen Bonding: The iodine atom can participate in halogen bonding, a non-covalent interaction that can influence crystal packing and solvation.

An understanding of these factors is essential for the rational selection of solvents for synthesis, crystallization, and formulation.

Experimental Determination of Solubility

The solubility of this compound was systematically determined in thirteen different organic solvents across a temperature range of 288.15 K to 328.15 K under atmospheric pressure (101.1 kPa). The gravimetric method was employed for these measurements, a robust and reliable technique for generating high-quality solubility data.

Experimental Protocol: Gravimetric Solubility Determination

The following protocol outlines the steps for determining the solubility of this compound.

-

Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a jacketed glass vessel.

-

Equilibration: The suspension is continuously stirred at a constant, controlled temperature for a sufficient duration to ensure that equilibrium between the solid and liquid phases is achieved. Preliminary experiments should be conducted to determine the time required to reach equilibrium.

-

Phase Separation: Once equilibrium is reached, stirring is stopped, and the suspension is allowed to stand undisturbed for at least 4 hours to allow for the complete sedimentation of the undissolved solid.

-

Sampling and Analysis: A known mass of the clear, saturated supernatant is carefully withdrawn using a pre-weighed, pre-heated syringe. The syringe is then re-weighed to determine the exact mass of the solution.

-

Solvent Evaporation: The sampled solution is transferred to a pre-weighed vial and dried under vacuum at an appropriate temperature until a constant weight of the solute is obtained.

-

Calculation of Mole Fraction Solubility: The mole fraction solubility (x) is calculated using the following equation:

x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

where:

-

m₁ is the mass of the solute (this compound)

-

M₁ is the molar mass of the solute

-

m₂ is the mass of the solvent

-

M₂ is the molar mass of the solvent

-

Experimental Workflow Diagram

Caption: Workflow for determining solubility via the gravimetric method.

Solubility Data and Solvent Effects

The mole fraction solubility of this compound in various organic solvents at different temperatures is presented below.

Tabulated Solubility Data

| Solvent | Temperature (K) | Mole Fraction Solubility (10³x) |

| Protic Solvents | ||

| Methanol | 298.15 | 3.69 |

| Ethanol | 298.15 | 2.85 |

| n-Propanol | 298.15 | 2.17 |

| Isopropanol | 298.15 | 1.63 |

| n-Butanol | 298.15 | 1.81 |

| Aprotic Solvents | ||

| Acetonitrile | 298.15 | 4.31 |

| Ethyl Acetate | 298.15 | 4.48 |

| Methyl Acetate | 298.15 | 5.27 |

| Acetone | 298.15 | 6.25 |

| Butanone | 298.15 | 5.83 |

| Cyclohexane | 298.15 | 0.04 |

| Toluene | 298.15 | 0.51 |

| Dichloromethane | 298.15 | 1.34 |

Note: The data presented here is illustrative and based on trends observed in published literature. For precise values, refer to the original research articles.

Analysis of Solubility Trends

The solubility of this compound is highest in polar aprotic solvents like acetone and methyl acetate, and lowest in non-polar solvents such as cyclohexane and toluene. This trend can be explained by the "like dissolves like" principle.

-

High Solubility in Polar Aprotic Solvents: Solvents like acetone and ethyl acetate have significant dipole moments and can act as hydrogen bond acceptors, interacting favorably with the polar functional groups of the solute.

-

Moderate Solubility in Protic Solvents: In alcoholic solvents, the solubility decreases as the alkyl chain length increases (methanol > ethanol > n-propanol > n-butanol). This is because the longer alkyl chains increase the non-polar character of the solvent, reducing its ability to effectively solvate the polar solute.

-

Low Solubility in Non-Polar Solvents: The low solubility in cyclohexane and toluene is expected, as these non-polar solvents cannot effectively overcome the strong intermolecular forces (hydrogen bonding and dipole-dipole interactions) present in the solid lattice of this compound.

Factors Influencing Solubility

Caption: Interplay of solute and solvent properties determining solubility.

Thermodynamic Analysis of Dissolution

The dissolution process can be described by thermodynamic functions, including the Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°). These parameters provide insight into the spontaneity and energetic favorability of the dissolution process.

The apparent standard enthalpy of solution can be calculated using the van 't Hoff equation, which relates the change in solubility with temperature. A positive ΔH° indicates that the dissolution process is endothermic, meaning that solubility increases with increasing temperature. Experimental data for this compound confirms that its dissolution is an endothermic and entropy-driven process in the tested solvents.

Conclusion

The solubility of this compound is highly dependent on the choice of solvent and the temperature. Polar aprotic solvents generally provide the highest solubility, while non-polar solvents are poor choices for dissolution. The insights and data presented in this guide are intended to assist researchers in the rational selection of solvents for the synthesis, purification, and formulation of this important pharmaceutical intermediate. A thorough understanding of its solubility behavior is a critical step in the efficient and successful development of new drug candidates.

References

-

Title: Solubility, Dissolution Thermodynamics, and Quantum Chemistry Simulation of this compound in 13 Monosolvents Source: Journal of Chemical & Engineering Data URL: [Link]

The Strategic Application of 2-Amino-5-iodo-3-nitropyridine in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Potential of a Versatile Pyridine Scaffold

In the landscape of contemporary drug discovery, the pyridine ring stands as a privileged scaffold, forming the core of numerous therapeutic agents.[1] Its unique electronic properties and ability to engage in a multitude of chemical transformations make it an invaluable asset in the medicinal chemist's toolbox. Within this vast chemical space, 2-Amino-5-iodo-3-nitropyridine emerges as a particularly strategic building block. This technical guide will delve into the multifaceted potential of this compound, exploring its chemical attributes and, most importantly, its applications in the synthesis of next-generation therapeutics, with a focus on kinase inhibitors. We will dissect the causality behind its synthetic utility and provide insights into its practical application in a research and development setting.

Core Characteristics of this compound

A thorough understanding of the physicochemical properties of a building block is paramount to its effective utilization in a synthetic campaign.

| Property | Value | Source |

| CAS Number | 25391-57-5 | [2][3][4] |

| Molecular Formula | C₅H₄IN₃O₂ | [2][3][4] |

| Molecular Weight | 265.01 g/mol | [2][3][4] |

| Appearance | Solid | [4] |

| Melting Point | 215-219 °C | [4] |

The strategic placement of three distinct functional groups—an amino group, a nitro group, and an iodine atom—on the pyridine ring endows this compound with a unique and highly exploitable reactivity profile. The electron-withdrawing nitro group significantly influences the electron density of the pyridine ring, activating it for certain transformations. The amino group provides a handle for further derivatization, while the iodine atom serves as a versatile linchpin for the introduction of molecular complexity through cross-coupling reactions.

The Gateway to Privileged Scaffolds: Synthesis of Imidazo[4,5-b]pyridines

One of the most compelling applications of this compound lies in its role as a precursor to the imidazo[4,5-b]pyridine scaffold.[5][6][7] This bicyclic heterocycle is a common core in a multitude of kinase inhibitors due to its structural resemblance to the purine core of ATP, allowing for competitive binding to the kinase active site.

The synthetic pathway to imidazo[4,5-b]pyridines from 2-amino-3-nitropyridine derivatives typically involves a reductive cyclization strategy. The nitro group is first reduced to an amine, generating a 2,3-diaminopyridine intermediate. This intermediate can then be cyclized with a variety of reagents, such as aldehydes or carboxylic acids, to furnish the desired imidazo[4,5-b]pyridine core.

Caption: General workflow for the synthesis of the imidazo[4,5-b]pyridine scaffold.

This versatile approach allows for the introduction of diversity at the 2-position of the imidazo[4,5-b]pyridine ring, a key vector for modulating kinase selectivity and potency.

Harnessing the Iodo-Group: Palladium-Catalyzed Cross-Coupling Reactions

The iodine atom at the 5-position of the pyridine ring is a key handle for introducing a wide array of substituents through palladium-catalyzed cross-coupling reactions. This is a cornerstone of modern medicinal chemistry, enabling the rapid construction of complex molecular architectures.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[8][9][10][11][12] In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl groups at the 5-position, a common strategy for exploring the solvent-exposed regions of a kinase active site.

Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Disclaimer: This is a generalized protocol based on procedures for similar substrates. Optimization of catalyst, ligand, base, solvent, and temperature may be required for this compound.

-

Reaction Setup: To a dry reaction vessel, add this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid or ester (1.2-1.5 eq.), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

-

Inert Atmosphere: The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: A degassed solvent system (e.g., 1,4-dioxane/water, toluene, or DMF) is added.

-

Catalyst Addition: The palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst system with a specific ligand, 2-10 mol%) is added under a positive pressure of the inert gas.

-

Reaction: The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred until completion, as monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[13][14][15][16][17] This reaction is particularly valuable for introducing substituted amino groups at the 5-position of the pyridine ring, which can act as key hydrogen bond donors or acceptors in protein-ligand interactions.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Disclaimer: This is a generalized protocol based on procedures for similar substrates. Optimization of catalyst, ligand, base, solvent, and temperature is crucial for success with this compound.

-

Reaction Setup: In a glovebox or under a stream of inert gas, a reaction vessel is charged with this compound (1.0 eq.), the desired primary or secondary amine (1.1-1.5 eq.), a suitable base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.5-2.5 eq.), the palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), and a phosphine ligand (e.g., XPhos, SPhos, or BINAP).

-

Solvent Addition: Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF) is added.

-

Reaction: The reaction vessel is sealed and heated to the appropriate temperature (typically 80-110 °C) with stirring. The reaction progress is monitored by TLC or LC-MS.

-

Work-up and Purification: Once the reaction is complete, it is cooled to room temperature and quenched with water or a saturated aqueous solution of ammonium chloride. The mixture is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Case Study: A Potential Pathway to Janus Kinase (JAK) Inhibitors

While a direct synthesis of a marketed drug from this compound is not readily found in the public domain, we can extrapolate its potential from the synthesis of related compounds. For instance, derivatives of 2-amino-3-nitropyridine have been utilized in the synthesis of potent Janus kinase (JAK) inhibitors.[1] The JAK family of tyrosine kinases plays a crucial role in cytokine signaling pathways, and their inhibition is a validated therapeutic strategy for various inflammatory diseases and cancers.

A hypothetical synthetic route to a JAK inhibitor could involve an initial Suzuki coupling on this compound to install a key recognition motif. Subsequent reduction of the nitro group and cyclization to form an imidazo[4,5-b]pyridine core, followed by further functionalization, could lead to a potent and selective inhibitor.

Caption: Hypothetical pathway to a JAK inhibitor.

Conclusion: A Building Block of Strategic Importance

This compound is more than just a chemical intermediate; it is a versatile platform for the construction of complex and biologically active molecules. Its trifunctional nature allows for a modular and convergent approach to the synthesis of privileged scaffolds in medicinal chemistry, most notably the imidazo[4,5-b]pyridine core of many kinase inhibitors. The ability to perform selective cross-coupling reactions at the 5-position further enhances its value, enabling the exploration of structure-activity relationships in a systematic manner. For researchers and drug development professionals, a deep understanding of the reactivity and potential of this compound can unlock new avenues for the discovery of innovative therapeutics.

References

-

Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. [Link]

-

Medicinal compounds containing imidazo[4,5‐b] pyridine as the pharmacophore. ResearchGate. [Link]

-

Nitropyridines in the Synthesis of Bioactive Molecules. PMC - PubMed Central (NIH). [Link]

-

Discovery of 1H-Imidazo[4,5-b]pyridine Derivatives as Potent and Selective BET Inhibitors for the Management of Neuropathic Pain. Journal of Medicinal Chemistry (ACS Publications). [Link]

-

Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. [Link]

-

Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. PubMed. [Link]

-

Synthesis and tyrosine kinase inhibitory activity of a series of 2-amino-8H-pyrido[2,3-d]pyrimidines: identification of potent, selective platelet-derived growth factor receptor tyrosine kinase inhibitors. PubMed. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

Unlocking the Potential: Synthesis and Applications of 2-Amino-3-nitropyridine. Ningbo Inno Pharmchem Co.,Ltd.. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

-

Buchwald-Hartwig Amination of Nitroarenes. PubMed. [Link]

-

This compound. PubChem. [Link]

- Production of 2-amino-3-nitropyridine.

-

Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. PubMed. [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH. [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

-

Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). [Link]

-

Suzuki cross-coupling reaction. YouTube. [Link]

-

Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

Sources

- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C5H4IN3O2 | CID 3384468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound 97 25391-57-5 [sigmaaldrich.com]

- 5. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scholarship.claremont.edu [scholarship.claremont.edu]

- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 11. youtube.com [youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]